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Compound of Interest

Compound Name: Bicyclopentyl!

Cat. No.: B158630

CAS Number: 1636-39-1 Molecular Formula: C1oH1s Molecular Weight: 138.25 g/mol

This technical guide provides an in-depth overview of bicyclopentyl (also known as
cyclopentylcyclopentane or 1,1'-bicyclopentyl), a saturated alicyclic hydrocarbon. This
document is intended for researchers, scientists, and professionals in drug development,
offering detailed information on its chemical and physical properties, synthesis, spectroscopic
data, and the application of related bicycloalkanes in medicinal chemistry.

Molecular Structure

Bicyclopentyl consists of two cyclopentane rings connected by a single carbon-carbon bond.
Molecular Structure of Bicyclopentyl

Caption: 2D representation of the bicyclopentyl molecule.

Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and thermodynamic properties of bicyclopentyl is
presented in the table below. This data is crucial for its application in various experimental and
industrial settings.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b158630?utm_src=pdf-interest
https://www.benchchem.com/product/b158630?utm_src=pdf-body
https://www.benchchem.com/product/b158630?utm_src=pdf-body
https://www.benchchem.com/product/b158630?utm_src=pdf-body
https://www.benchchem.com/product/b158630?utm_src=pdf-body
https://www.benchchem.com/product/b158630?utm_src=pdf-body
https://www.benchchem.com/product/b158630?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 1636-39-1 [1]
Molecular Formula CioH1s [1]
Molecular Weight 138.25 g/mol [1]

Density 0.915 g/cm?3

Boiling Point 186.9 °C at 760 mmHg

Flash Point 51.6 °C

Melting Point Not Available

Refractive Index

1.4860 (estimate)

Enthalpy of Vaporization

41.8 £ 0.4 kd/mol at 298.15 K

Enthalpy of Fusion

11.3 £ 0.1 kd/mol

Critical Temperature

634 K (estimate)

Critical Pressure

2800 kPa (estimate)

Synthesis of Bicyclopentyl

While a specific, detailed experimental protocol for the synthesis of bicyclopentyl is not readily

available in the searched literature, a plausible and commonly employed method is the

reductive coupling of a cyclopentyl halide using a suitable coupling agent, such as a Grignard

reagent or through a Wurtz-type reaction. Below is a representative experimental protocol

based on general principles of C-C bond formation.

Representative Experimental Protocol: Synthesis via
Grighard Reagent Coupling

This protocol describes a potential two-step synthesis of bicyclopentyl starting from

cyclopentanol.

Step 1: Synthesis of Cyclopentyl Bromide from Cyclopentanol
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping
funnel, place 43.0 g (0.5 mol) of cyclopentanol.

o Addition of HBr: Slowly add 119 g (0.7 mol) of 48% hydrobromic acid to the cyclopentanol
with stirring.

o Reflux: Heat the mixture to reflux for 6 hours.

o Work-up: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer
sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol), water, 10%
sodium bicarbonate solution, and finally with water.

» Drying and Distillation: Dry the crude cyclopentyl bromide over anhydrous calcium chloride
and purify by distillation. The boiling point of cyclopentyl bromide is approximately 137-139
°C.

Step 2: Grignard Coupling of Cyclopentyl Bromide

» Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux
condenser, a dropping funnel, and a nitrogen inlet, place 12.2 g (0.5 g-atom) of magnesium
turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 74.5 g (0.5
mol) of cyclopentyl bromide in 250 mL of anhydrous diethyl ether dropwise to the magnesium
turnings at a rate that maintains a gentle reflux. After the addition is complete, reflux the
mixture for an additional hour to ensure complete formation of the Grignard reagent.

o Coupling Reaction: To the freshly prepared cyclopentylmagnesium bromide solution, add a
catalytic amount of a suitable coupling catalyst, such as copper(l) chloride or silver(l)
bromide. Then, slowly add another equivalent of cyclopentyl bromide (74.5 g, 0.5 mol)
dissolved in 100 mL of anhydrous diethyl ether.

o Reaction Quench and Work-up: After the addition is complete, reflux the mixture for 4-6
hours. Cool the reaction mixture in an ice bath and quench by the slow addition of a
saturated aqueous solution of ammonium chloride.

o Extraction and Purification: Separate the ethereal layer and extract the agqueous layer with
diethyl ether. Combine the organic extracts, wash with water, and dry over anhydrous
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magnesium sulfate. Remove the solvent by rotary evaporation. The resulting crude
bicyclopentyl can be purified by fractional distillation under reduced pressure.

} " Caption: A representative workflow for the synthesis of bicyclopentyl.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

While dedicated high-resolution spectra for bicyclopentyl were not found in the searched
literature, the expected chemical shifts can be estimated based on the analysis of similar
cycloalkane structures.

e 1H NMR: The proton NMR spectrum of bicyclopentyl is expected to show a complex
multiplet in the upfield region, typical for saturated hydrocarbons. The protons on the carbons
adjacent to the ring-junction (C1 and C1') would be expected to appear at a slightly different
chemical shift than the other methylene protons of the cyclopentyl rings. A rough estimation
for the chemical shifts would be in the range of 1.2-1.8 ppm.

e 13C NMR: The carbon NMR spectrum would be expected to show three distinct signals
corresponding to the C1, C2/C5, and C3/C4 carbons of each cyclopentyl ring (assuming free
rotation around the C1-C1' bond makes the rings equivalent). The C1 carbon, being a tertiary
carbon, would appear at a different chemical shift compared to the secondary carbons.
Estimated chemical shifts would be in the range of 25-50 ppm.

Mass Spectrometry

The mass spectrum of bicyclopentyl is available from the NIST WebBook. The spectrum
shows a molecular ion peak (M+) at m/z 138, corresponding to the molecular weight of the
compound. The fragmentation pattern is characteristic of an aliphatic hydrocarbon, with
prominent peaks corresponding to the loss of alkyl fragments.

[2]#### Infrared (IR) Spectroscopy

The infrared spectrum of bicyclopentyl is also available from the NIST WebBook. The
spectrum is dominated by strong C-H stretching vibrations in the region of 2850-2960 cm~* and
C-H bending vibrations around 1450 cm~1.
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[3]### Applications in Drug Development: The Bicyclo[1.1.1]pentane (BCP) Motif as a
Bioisostere

While bicyclopentyl itself is not widely documented as a pharmacophore, the structurally
related bicyclo[1.1.1]pentane (BCP) moiety has gained significant attention in medicinal
chemistry as a bioisostere for para-substituted phenyl rings. Bioisosteres are chemical
substituents or groups with similar physical or chemical properties which produce broadly
similar biological properties to another chemical compound.

The replacement of a flat aromatic ring with a three-dimensional, rigid scaffold like BCP can
offer several advantages in drug design:

e Improved Physicochemical Properties: BCP-containing compounds often exhibit enhanced
solubility and metabolic stability compared to their aromatic counterparts.

» Novel Chemical Space: The introduction of a 3D structure allows for the exploration of new
interactions with biological targets.

e Reduced Off-Target Effects: The more defined shape of the BCP moiety can lead to higher
selectivity for the intended target.

Logical Relationship of BCP as a Phenyl Ring Bioisostere
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Drug Candidate with Phenyl Ring
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- Aromatic Bicyclo[1.1.1]pentane (BCP) Moiety
- Potential for mt-1t stacking
- Susceptible to metabolism

Improved Properties:
- 3D, rigid scaffold
- Increased solubility
- Enhanced metabolic stability
- Novel protein interactions

Click to download full resolution via product page

Caption: The concept of replacing a phenyl ring with a BCP moiety in drug design.

Conclusion

Bicyclopentyl is a simple alicyclic hydrocarbon with well-defined physical and chemical
properties. While its direct application in drug development is not prominent, the study of
related bicycloalkanes, particularly bicyclo[1.1.1]pentane, highlights the importance of
saturated ring systems in modern medicinal chemistry. This guide provides a consolidated
source of technical information on bicyclopentyl for researchers and professionals, and it is
hoped that it will serve as a valuable resource for future studies and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Bicyclopentyl: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158630#bicyclopentyl-cas-number-and-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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